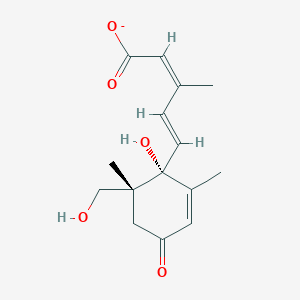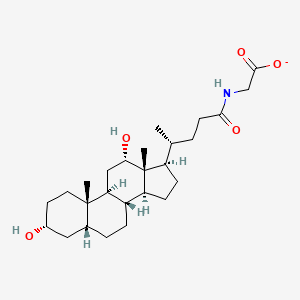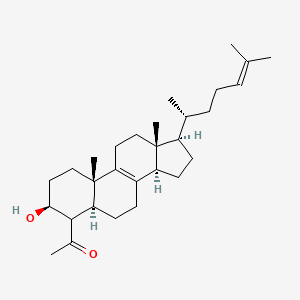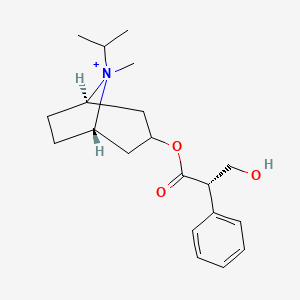
(8S)-Ipratropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Scientific Research Applications
Engineered Particles for Sustained Release
Research focused on creating respirable particles of ipratropium bromide, achieving sustained-release properties for enhanced treatment of chronic obstructive pulmonary disease (COPD) (Taylor, Hickey, & VanOort, 2006).
Radiolabelling and PET Ligands in Drug Deposition Studies
Ipratropium bromide has been synthesized and radiolabelled for use in positron emission tomography (PET) studies, aiding in the analysis of inhaled drug deposition, particularly in COPD and asthma treatment (Issa, Kassiou, Chan, & McLeod, 2006).
Pulmonary Absorption Mechanism
Investigations into the pulmonary absorption mechanism of ipratropium revealed that its uptake in bronchial epithelial cells is primarily through organic cation/carnitine transporters, highlighting its effective administration via inhalation (Nakamura, Nakanishi, Haruta, Shirasaka, Keogh, & Tamai, 2010).
Membrane Electrode for Potentiometric Determination
A poly(vinyl chloride) matrix membrane electrode was developed for the potentiometric determination of ipratropium bromide, enhancing accuracy in analyzing raw materials and stability samples (Hassouna & Elsuccary, 2008).
Pharmacokinetics and Biotransformation
Studies on the pharmacokinetics and biotransformation of ipratropium bromide in humans have been conducted, focusing on its behavior after inhalation, oral, and intravenous administration. These studies are vital for optimizing anticholinergic therapies (Adlung, Höhle, Zeren, & Wahl, 1976).
Analytical Separation Techniques
Reversed-phase HPLC methods have been utilized for separating ipratropium bromide and its related compounds, crucial for the analysis of formulations and degradation products (Simms, Towne, Gross, & Miller, 1998).
Myocardial Injury in In Vitro Models
Studies have explored the potential of ipratropium bromide to induce myocardial injury in in vitro models of myocardial ischaemia/reperfusion, contributing to a better understanding of its safety profile in patients with underlying cardiac conditions (Harvey, Hussain, & Maddock, 2014).
properties
Product Name |
(8S)-Ipratropium |
|---|---|
Molecular Formula |
C20H30NO3+ |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |
InChI Key |
OEXHQOGQTVQTAT-PPAWOBCPSA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
synonyms |
(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



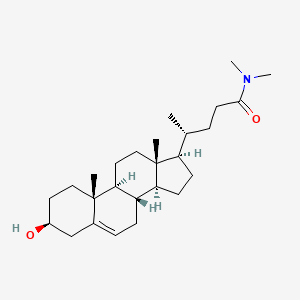
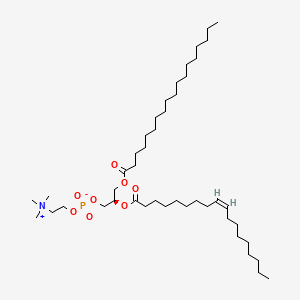



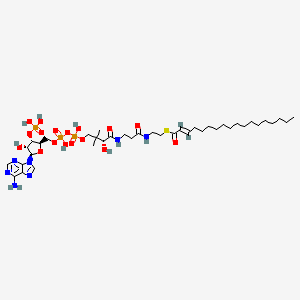
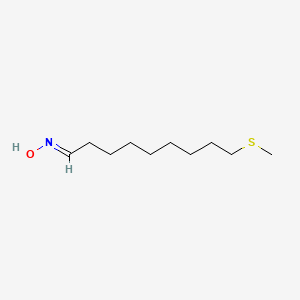
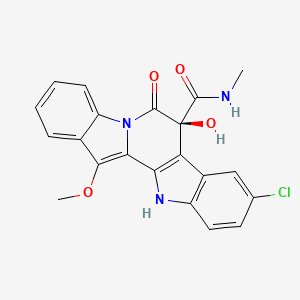

![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)

